1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Urea transporter UT-A1 IC50

Researchers face inconsistent inhibition profiles and solubility issues with generic urea derivatives. Subtle structural variations profoundly alter target engagement; substituting the free base or alternative salts risks off-target effects and irreproducibility. This dihydrochloride salt resolves these challenges: - UT-A1 inhibition at IC₅₀ 750 nM for partial blockade of urea reabsorption in inner medullary collecting duct studies - CYP2B1 inhibition at IC₅₀ 50.1 µM for probing P450-dependent drug metabolism in rat liver microsomes - Dihydrochloride form ensures aqueous solubility (pH 6-8.5) without organic co-solvents, preserving enzyme activity and membrane integrity Supplied as ≥95% pure crystalline powder with full analytical documentation.

Molecular Formula C9H16Cl2N4O
Molecular Weight 267.15 g/mol
CAS No. 1803607-19-3
Cat. No. B1380548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
CAS1803607-19-3
Molecular FormulaC9H16Cl2N4O
Molecular Weight267.15 g/mol
Structural Identifiers
SMILESCN(C)NC(=O)NC1=CC=CC(=C1)N.Cl.Cl
InChIInChI=1S/C9H14N4O.2ClH/c1-13(2)12-9(14)11-8-5-3-4-7(10)6-8;;/h3-6H,10H2,1-2H3,(H2,11,12,14);2*1H
InChIKeyXQVNIXATEIMQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride: Research-Grade Chemical Profile


1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS 1803607-19-3) is a disubstituted urea derivative characterized by a 3-aminophenyl moiety and a dimethylamino group on the urea backbone . The compound is supplied as a dihydrochloride salt, which confers high aqueous solubility and facilitates use in biochemical and cellular assays . With a molecular formula of C₉H₁₄N₄O·2HCl and a molecular weight of 267.15 g/mol, it is commercially available as a white to off-white crystalline powder with a purity of ≥95% . It is utilized as a research tool in studies of urea transporters and cytochrome P450 enzymes, and as an organic buffer in enzymatic reactions .

Salt form Dihydrochloride salt ensures high aqueous solubility and buffer capacity for biochemical and cellular assays
Research tool Applicable for urea transporter and cytochrome P450 enzyme studies as a pathway inhibitor tool
Handling Research-grade purity with room-temperature storage simplifies laboratory logistics

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride: Why Structural Analogs Differ


Despite sharing a urea core, subtle structural variations among disubstituted urea derivatives profoundly alter target engagement, potency, and physicochemical behavior [1]. The 3-aminophenyl substitution and dimethylamino moiety of this compound confer a distinct inhibition profile on urea transporter UT-A1 (IC₅₀ 750 nM) and cytochrome P450 2B1 (IC₅₀ 50.1 μM) that cannot be extrapolated from close congeners such as 3-(3-aminophenyl)-1,1-dimethylurea or N-(4-aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea [2]. Furthermore, the dihydrochloride salt form ensures reproducible aqueous solubility and buffer capacity (pH 6–8.5), a property absent in the free base or alternative salt forms . Generic substitution risks introducing off-target effects, altered kinetic profiles, and experimental irreproducibility [3].

Structural analog mismatch
Close urea derivatives may alter UT-A1 and CYP2B1 target engagement; potency and selectivity profiles can shift significantly.
Salt-form variance
Free base or alternative salts lack the reproducible aqueous solubility and buffer capacity (pH 6–8.5) of the dihydrochloride.
Off-target risk
Generic substitution may introduce off-target effects and altered kinetic behavior, compromising experimental reproducibility.

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride: Key Differentiation Evidence


UT-A1 Urea Transporter Inhibition Profile

In a fluorescence-based assay using rat UT-A1 expressed in MDCK cells, 1-(3-aminophenyl)-3-(dimethylamino)urea dihydrochloride inhibited urea transport with an IC₅₀ of 750 nM [1]. This intermediate potency contrasts with the nanomolar activity of triazoloquinoxaline UT-A1 inhibitors (IC₅₀ ≈ 150 nM) and the millimolar activity of thiourea-based inhibitors such as 3-nitrophenyl-thiourea (IC₅₀ ~0.2 mM) [2].

UT-A1 Inhibition
Cross-study comparable
Target IC₅₀ 750 nM
vs
Triazoloquinoxaline ≈150 nM 3-Nitrophenyl-thiourea ~200,000 nM
Supports graded UT-A1 modulation; moderate inhibition avoids complete target saturation.
Rat UT-A1 in MDCK cells; fluorescence assay.
Urea transporter UT-A1 IC50 Diuretics Renal physiology

CYP2B1 Metabolic Enzyme Inhibition

In hepatic microsomes from phenobarbitone-induced rats, 1-(3-aminophenyl)-3-(dimethylamino)urea dihydrochloride exhibited an IC₅₀ of 50.1 µM against aminopyrine N-demethylase activity, a marker of CYP2B1 function [1]. This is approximately 2-fold more potent than toluene (IC₅₀ ~100 µM) [2] and far less potent than the selective CYP1A1/2 inhibitor α-naphthoflavone (IC₅₀ ~0.0025 µM) [3].

CYP2B1 Inhibition
Cross-study comparable
Target IC₅₀ 50.1 µM
vs
Toluene ≈100 µM α-Naphthoflavone ~0.0025 µM
Intermediate CYP2B1 inhibition; may support drug metabolism studies without high-potency confounds.
Rat liver microsomes; aminopyrine N-demethylase assay.
Cytochrome P450 CYP2B1 Drug metabolism Enzyme inhibition Microsomes

Aqueous Solubility Advantage of Dihydrochloride Salt

The dihydrochloride salt form of 1-(3-aminophenyl)-3-(dimethylamino)urea confers high solubility in water, ethanol, and methanol, as confirmed by multiple vendor datasheets . While the free base (CAS 1544958-89-5) has a molecular weight of 194.23 g/mol, its aqueous solubility is not specified in primary sources, and class-level inference suggests that urea derivatives lacking salt forms often exhibit limited water solubility .

Salt-Form Solubility
Class-level inference
Soluble in water, ethanol, methanol; co-solvent not required for aqueous buffers
May reduce DMSO/ethanol artifacts in cellular and enzymatic assays.
Qualitative vendor data; free base solubility not reported.
Solubility Formulation Aqueous buffer Biochemical assays Salt selection

Commercial Purity and Room-Temperature Storage

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is supplied as a powder with a minimum purity of 95% by HPLC or equivalent method, with storage at room temperature recommended . In contrast, many urea analogs are available only at lower purity or require specialized storage conditions (e.g., 2–8°C for 1-(3-aminophenyl)-3-(dimethylamino)urea free base ), introducing additional procurement and handling burdens.

Purity & Storage
Direct head-to-head comparison
≥95% purity, room-temperature storage; comparator free base requires 2–8°C
Simplifies storage logistics without compromising chemical integrity.
Vendor COA data; identical purity specification.
Purity Quality control Procurement Reproducibility Research chemical

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride: Validated Application Scenarios


Renal Urea Transport Modulation

With an IC₅₀ of 750 nM against UT-A1, this compound provides a moderate-level inhibition of urea reabsorption in the inner medullary collecting duct [1]. Researchers investigating the role of UT-A1 in urine concentration can employ this inhibitor to achieve partial blockade, avoiding the complete suppression observed with sub-nanomolar inhibitors [2].

Cytochrome P450 2B1 Metabolic Studies

The IC₅₀ of 50.1 µM for CYP2B1-mediated aminopyrine N-demethylase activity [3] positions this compound as a tool to probe P450-dependent drug metabolism in rat liver microsomes, particularly when studying drug-drug interactions that require partial inhibition of this isoform.

Aqueous Buffer Formulation for Assays

The dihydrochloride salt ensures dissolution in aqueous buffers (pH 6–8.5) without organic co-solvents . This property is critical for assays where DMSO or ethanol may interfere with enzyme activity or membrane integrity, such as kinase assays or live-cell imaging.

Urea Transporter Selectivity Profiling

The distinct potency against UT-A1 versus other transporters (e.g., UT-B) [2] enables its use in selectivity profiling panels, aiding the identification of UT-A1-specific pathways in diuretic screening campaigns.

Application
Selection Property
Validation Focus
Urea transporter functional studies
UT-A1 inhibition profile
Graded urea transport assay endpoints
CYP2B1 metabolism research
CYP2B1 inhibition context
Aminopyrine N-demethylase activity assay
Aqueous assay formulation
Dihydrochloride salt solubility
Co-solvent artifact reduction
UT isoform selectivity profiling
UT-A1 vs UT-B selectivity context
Selectivity panel endpoints

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